N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
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Overview
Description
N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a complex organic compound characterized by the presence of an adamantane moiety, a benzothiazole ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multiple steps:
Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of the 4-methoxy-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 4-methoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction. Adamantane-1-amine reacts with the benzothiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Methylation: The final step involves the methylation of the amino group using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidative demethylation to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield a dihydrobenzothiazole derivative.
Substitution: The adamantane moiety can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidative transformations.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing aromatic rings.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Formation of N-(adamantan-1-yl)-2-[(4-hydroxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide.
Reduction: Formation of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-dihydrobenzothiazol-2-yl)(methyl)amino]acetamide.
Substitution: Formation of halogenated derivatives such as N-(adamantan-1-yl)-2-[(4-bromo-1,3-benzothiazol-2-yl)(methyl)amino]acetamide.
Scientific Research Applications
Chemistry
In chemistry, N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore
Medicine
Medically, this compound could be explored for its antiviral, antibacterial, or anticancer properties. The combination of adamantane and benzothiazole structures may enhance its efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane group may facilitate membrane penetration, while the benzothiazole ring could interact with active sites or binding pockets, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-2-[(4-hydroxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
- N-(adamantan-1-yl)-2-[(4-methoxy-1,3-dihydrobenzothiazol-2-yl)(methyl)amino]acetamide
- N-(adamantan-1-yl)-2-[(4-bromo-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Uniqueness
Compared to similar compounds, N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This unique structural feature may enhance its potential in various applications, particularly in medicinal chemistry and materials science.
Biological Activity
N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide (CAS Number: 1351630-29-9) is a compound that combines an adamantane structure with a benzothiazole moiety, which has been studied for various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N3O2S, with a molecular weight of approximately 385.5 g/mol. The compound features a unique combination of an adamantane core, which is known for its stability and ability to interact with biological systems, and a benzothiazole ring that contributes to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H27N3O2S |
Molecular Weight | 385.5 g/mol |
CAS Number | 1351630-29-9 |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. They are known to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Compounds similar to this compound have been reported to exhibit cytotoxic effects against different cancer cell lines .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Metabotropic Glutamate Receptors (mGluRs) : This compound may act as an allosteric modulator of mGluR5, influencing glutamate neurotransmission .
- Enzyme Inhibition : Benzothiazole derivatives are known to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives:
- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antibacterial and antifungal activity against clinical strains .
- Cytotoxicity : Research on structurally similar compounds indicated potent cytotoxic effects on cancer cell lines, suggesting a promising avenue for further investigation into their use in cancer therapy .
- Structural Studies : Crystallographic studies of benzothiazole derivatives have provided insights into their molecular interactions and stability, which are crucial for understanding their biological mechanisms .
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-24(20-22-19-16(26-2)4-3-5-17(19)27-20)12-18(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h3-5,13-15H,6-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEIWVCPPQRGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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